N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide
Description
N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide is a synthetic organic compound characterized by its unique structural features, including a cyclopentyl group, a dimethylcyclopropane moiety, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2)11-15(18)17(22)20-14-9-7-12(8-10-14)16(21)19-13-5-3-4-6-13/h7-10,13,15H,3-6,11H2,1-2H3,(H,19,21)(H,20,22)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIGNDZMFQOFF-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=CC=C(C=C2)C(=O)NC3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)NC2=CC=C(C=C2)C(=O)NC3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step often involves the acylation of aniline derivatives to form the benzamide core. This can be achieved using acyl chlorides or anhydrides under basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzamide derivative.
Attachment of the Dimethylcyclopropane Moiety: The final step involves the coupling of the dimethylcyclopropane moiety to the benzamide core. This can be achieved through a variety of methods, including the use of organometallic reagents or via a cyclopropanation reaction using diazo compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and dimethylcyclopropane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the benzamide core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-aminobenzamide: Similar structure but lacks the dimethylcyclopropane moiety.
N-cyclopentyl-4-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide: Stereoisomer with different spatial arrangement.
N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzoic acid: Similar structure with a carboxylic acid group instead of an amide.
Uniqueness
N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide is unique due to the presence of both the cyclopentyl and dimethylcyclopropane groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
